molecular formula C16H25N3O B7355713 N-propyl-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]acetamide

N-propyl-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]acetamide

Cat. No. B7355713
M. Wt: 275.39 g/mol
InChI Key: ZDQNXBBPAKXBNC-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-propyl-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]acetamide, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-propyl-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]acetamide acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel expressed in the central nervous system. Activation of the α7 nAChR by this compound leads to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive and emotional processes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including improving cognitive function, reducing inflammation, and modulating neurotransmitter release. The compound has also been shown to have neuroprotective effects, reducing neuronal damage and promoting neuronal survival.

Advantages and Limitations for Lab Experiments

N-propyl-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]acetamide has several advantages for lab experiments, including its high selectivity and potency for the α7 nAChR, which allows for the precise modulation of this receptor. However, the compound also has some limitations, including its poor solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of N-propyl-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]acetamide, including the optimization of its pharmacokinetic properties, the identification of new therapeutic applications, and the development of novel analogs with improved efficacy and selectivity. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential interactions with other neurotransmitter systems.

Synthesis Methods

The synthesis of N-propyl-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]acetamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The detailed synthetic route has been described in the literature, and the compound can be obtained in high purity and yield.

Scientific Research Applications

N-propyl-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. The compound has shown promising results in preclinical studies, demonstrating its ability to improve cognitive function, reduce inflammation, and modulate neurotransmitter release.

properties

IUPAC Name

N-propyl-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-2-10-18-16(20)13-19-12-5-7-15(19)9-8-14-6-3-4-11-17-14/h3-4,6,11,15H,2,5,7-10,12-13H2,1H3,(H,18,20)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQNXBBPAKXBNC-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1CCCC1CCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)CN1CCC[C@@H]1CCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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